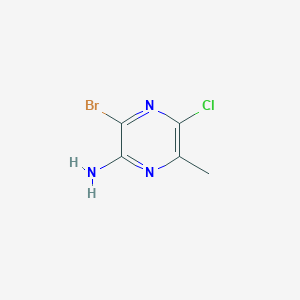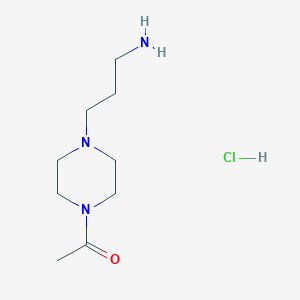
3-Bromo-5-chloro-6-methylpyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C5H5BrClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-6-methylpyrazin-2-amine typically involves the bromination and chlorination of 6-methylpyrazin-2-amine. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-6-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a tool compound in studying various biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-chloro-5-methylpyrazine: Similar in structure but lacks the amine group.
2-Bromo-5-chloro-6-methylpyrazine: Differently substituted pyrazine derivative.
3-Chloro-5-bromo-6-methylpyrazin-2-amine: Isomeric form with different substitution pattern.
Uniqueness
3-Bromo-5-chloro-6-methylpyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Eigenschaften
Molekularformel |
C5H5BrClN3 |
|---|---|
Molekulargewicht |
222.47 g/mol |
IUPAC-Name |
3-bromo-5-chloro-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C5H5BrClN3/c1-2-4(7)10-3(6)5(8)9-2/h1H3,(H2,8,9) |
InChI-Schlüssel |
OQRJGASJYRIILG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B15067888.png)
![6-Chloro-5-methylpyrazolo[1,5-a]pyrimidin-2-yl acetate](/img/structure/B15067895.png)
![1-(Benzo[f]quinolin-2-yl)ethanone](/img/structure/B15067900.png)


![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-](/img/structure/B15067919.png)




